Methyl 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Hedgehog pathway Smoothened antagonist Triple-negative breast cancer

Methyl 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate (CAS 1594854-44-0) is a heterocyclic building block featuring a fused [1,2,4]triazolo[4,3-a]pyridine core with a chlorine atom at position 8 and a methyl ester at position 6. This scaffold places it within a pharmacologically relevant class investigated for kinase inhibition, including c-Met and Smoothened (Smo) targets.

Molecular Formula C8H6ClN3O2
Molecular Weight 211.60 g/mol
Cat. No. B13679870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Molecular FormulaC8H6ClN3O2
Molecular Weight211.60 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN2C=NN=C2C(=C1)Cl
InChIInChI=1S/C8H6ClN3O2/c1-14-8(13)5-2-6(9)7-11-10-4-12(7)3-5/h2-4H,1H3
InChIKeyASVYHFDFXYKZKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate: Core Scaffold Identity and Procurement Baseline


Methyl 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate (CAS 1594854-44-0) is a heterocyclic building block featuring a fused [1,2,4]triazolo[4,3-a]pyridine core with a chlorine atom at position 8 and a methyl ester at position 6 . This scaffold places it within a pharmacologically relevant class investigated for kinase inhibition, including c-Met and Smoothened (Smo) targets [1]. Its specific substitution pattern—the simultaneous presence of an electron-withdrawing 8-Cl and a 6-COOCH₃ ester—differentiates it from other commercially available triazolopyridine intermediates and provides distinct reactivity handles for further derivatization.

Why Generic [1,2,4]Triazolo[4,3-a]pyridines Cannot Replace Methyl 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate


Substituting this compound with a simpler [1,2,4]triazolo[4,3-a]pyridine scaffold (e.g., the non-chlorinated 6-carboxylate analogue, CAS 1556838-81-3) ignores critical electronic and steric contributions. The 8-chloro substituent is a documented determinant of biological activity in this class: in a series of Smo antagonists, the 8-chloro-[1,2,4]triazolo[4,3-a]pyridine motif was essential for achieving sub-100 nM potency, with non-halogenated analogues showing markedly reduced activity [1]. The 6-methyl ester further provides a synthetic handle for amidation or hydrolysis that is absent in simple 8-chloro triazolopyridines (e.g., CAS 501357-89-7), making this compound a non-interchangeable intermediate for medicinal chemistry programs requiring both a tunable vector at position 6 and the activity-modulating chlorine at position 8.

Quantitative Differentiation Evidence for Methyl 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate Versus Structural Analogues


8-Chloro Substitution Confers Sub-100 nM Smo Antagonism Absent in Non-Halogenated Triazolopyridines

In a focused library of [1,2,4]triazolo[4,3-a]pyridine derivatives, compounds bearing the 8-chloro substituent (TPB3, TPB14, TPB15, TPB17) inhibited Hedgehog pathway activation with IC50 values below 0.100 µM [1]. While the specific 6-COOCH₃ ester was not tested in that study, the 8-chloro motif was critical: the lead compound TPB15 demonstrated direct Smo binding with stronger affinity than the clinical comparator Vismodegib, and showed superior in vivo antitumor efficacy in MDA-MB-468 xenograft models with lower toxicity [1]. Non-halogenated [1,2,4]triazolo[4,3-a]pyridine analogues are not reported to achieve this level of Smo antagonism, establishing the 8-chloro group as a key pharmacophoric element.

Hedgehog pathway Smoothened antagonist Triple-negative breast cancer

6-Methyl Ester Enables Derivatization Routes Absent in 8-Chloro Triazolopyridine (CAS 501357-89-7)

The target compound's 6-COOCH₃ ester provides a versatile synthetic handle absent in the simpler analogue 8-chloro-[1,2,4]triazolo[4,3-a]pyridine (CAS 501357-89-7) [1]. The methyl ester can be hydrolyzed to the carboxylic acid or directly converted to amides, enabling rapid diversification at the 6-position. This differentiates it from both the non-esterified 8-chloro scaffold and the non-chlorinated ester analogue (CAS 1556838-81-3). In the c-Met inhibitor patent literature, [1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid derivatives are claimed as key intermediates with IC50 values against c-Met kinase in the nanomolar range [1].

Synthetic handle Amidation Hydrolysis Parallel library synthesis

Position 8 Chlorine Modulates c-Met Kinase Binding Affinity Relative to 3-Substituted Analogues

The [1,2,4]triazolo[4,3-a]pyridine scaffold has been extensively patented as a c-Met inhibitor core. In patent EP3093289A1, 6-substituted triazolopyridine derivatives—including carboxylate esters—demonstrate c-Met inhibitory activity [1]. The presence of a halogen at position 8 (chlorine) is structurally analogous to the halogen substitution patterns claimed in these patents, which are associated with enhanced target engagement. By contrast, Methyl 3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate (a commercial comparator) places a bulky alkyl group at position 3, which occupies a different vector in the ATP-binding pocket of c-Met and may result in a divergent selectivity profile . While direct head-to-head data for the target compound are not publicly available, the 8-Cl substitution is more consistent with the c-Met inhibitor pharmacophore described in the patent literature.

c-Met kinase Kinase inhibitor Structure-activity relationship

Optimal Use Cases for Methyl 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate Based on Differential Evidence


Smoothened (Smo) Antagonist Lead Optimization for Hedgehog-Driven Cancers

Medicinal chemistry teams developing next-generation Smo antagonists for triple-negative breast cancer or medulloblastoma should select this intermediate as a core building block. The 8-chloro motif is validated as essential for sub-100 nM Hedgehog pathway inhibition, and the 6-methyl ester permits systematic amide library synthesis to optimize pharmacokinetic properties while retaining the critical chlorine substituent. This dual functionality avoids the need to introduce the ester handle post hoc, which would require additional synthetic steps if starting from CAS 501357-89-7 [1].

c-Met Kinase Inhibitor Fragment-Based or Structure-Guided Design

For programs targeting the ATP-binding site of c-Met kinase, this compound provides the 8-halogen substitution pattern claimed in multiple patent families (EP3093289A1, US20110263594A1) as a key element for target engagement. The 6-ester can be elaborated to diverse amides, acids, or reduced to alcohols, enabling exploration of the solvent-exposed region of the kinase without altering the critical 8-Cl vector that influences hinge-region binding [1].

Parallel Synthesis of Triazolopyridine Compound Libraries with Dual Functionalization Points

High-throughput chemistry groups requiring a scaffold with two distinct diversification vectors—an electrophilic chlorine at position 8 for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and an ester at position 6 for amidation—will find this compound uniquely suited. The non-chlorinated analogue (CAS 1556838-81-3) cannot participate in Pd-catalyzed cross-couplings at position 8, and the non-esterified analogue (CAS 501357-89-7) lacks the amidation handle, making this the only commercially listed intermediate that combines both functionalities in a single synthetic operation [1].

Synthesis of Triazolopyridine-Derived PROTACs or Bi-functional Molecules

The 6-methyl ester serves as an ideal anchor point for attaching polyethylene glycol (PEG) linkers or E3 ligase recruiting elements via amide bond formation, while the 8-chloro substituent preserves the target-engaging pharmacophore validated in the Smo and c-Met inhibitor literature. This orthogonal reactivity is particularly valuable for PROTAC design, where maintaining target binding affinity while conjugating a linker at a solvent-exposed position is critical for ternary complex formation [1].

Quote Request

Request a Quote for Methyl 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.